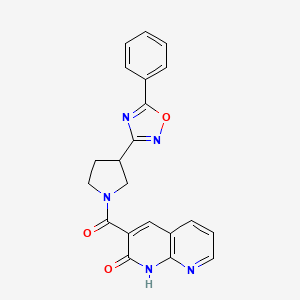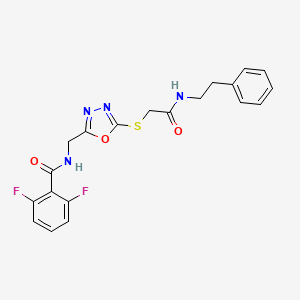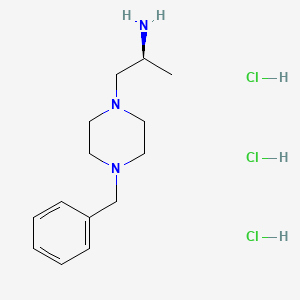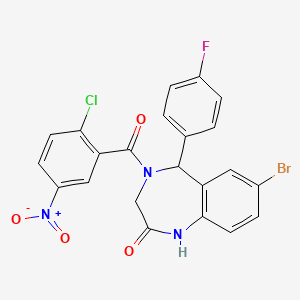
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as FTY720 or fingolimod, is a synthetic immunomodulatory drug that has been extensively studied for its potential therapeutic effects in various diseases, including multiple sclerosis, transplant rejection, and cancer. FTY720 has a unique mechanism of action that involves modulating the immune system by sequestering lymphocytes in lymph nodes, thereby preventing their migration to sites of inflammation.
作用机制
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has a unique mechanism of action that involves modulating the immune system by sequestering lymphocytes in lymph nodes, thereby preventing their migration to sites of inflammation. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is phosphorylated by sphingosine kinase 2 (SphK2) in lymphocytes, which leads to its binding to sphingosine-1-phosphate (S1P) receptors on lymphocytes. This binding causes internalization of the receptor, leading to the sequestration of lymphocytes in lymph nodes. This sequestration prevents lymphocytes from migrating to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has various biochemical and physiological effects, including reducing lymphocyte migration, reducing inflammation, and inducing apoptosis in cancer cells. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been shown to reduce the number of circulating lymphocytes in the blood, which is due to its sequestration of lymphocytes in lymph nodes. This reduction in lymphocyte migration leads to a reduction in inflammation, which is beneficial in diseases such as multiple sclerosis and transplant rejection. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has also been shown to induce apoptosis in cancer cells by activating various signaling pathways, leading to cell death.
实验室实验的优点和局限性
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several advantages and limitations for lab experiments. One advantage is that it has a unique mechanism of action that is different from traditional immunosuppressive drugs, which makes it a promising candidate for the treatment of various diseases. Another advantage is that it has been extensively studied in preclinical and clinical trials, which has provided a wealth of information about its safety and efficacy. One limitation is that it has a short half-life in the body, which requires frequent dosing to maintain therapeutic levels. Another limitation is that it can cause side effects such as bradycardia and macular edema, which can limit its use in certain patient populations.
未来方向
There are several future directions for the study of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. One direction is to investigate its potential therapeutic effects in other diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to develop new formulations of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide that have improved pharmacokinetic properties, such as longer half-life and better bioavailability. Additionally, there is a need to develop new S1P receptor modulators that have improved selectivity and efficacy, which could lead to the development of new therapies for various diseases. Finally, there is a need to better understand the molecular mechanisms underlying the effects of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, which could lead to the development of new therapies that target these pathways.
合成方法
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is synthesized through a multi-step process that involves the condensation of 2-amino-2-methyl-1-propanol with furan-2-carbaldehyde, followed by cyclization with ethyl chloroformate to form the pyrazole ring. The resulting compound is then reacted with thiophene-2-carbaldehyde to form the final product, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. The synthesis of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been optimized over the years to improve yield and purity, and various modifications have been made to the reaction conditions to achieve these goals.
科学研究应用
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, transplant rejection, and cancer. In multiple sclerosis, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been shown to reduce the frequency and severity of relapses, delay the progression of disability, and improve quality of life in patients. In transplant rejection, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been used as an immunosuppressant to prevent graft rejection, and has been shown to have fewer side effects than traditional immunosuppressive drugs. In cancer, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.
属性
IUPAC Name |
N'-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-15(17-10-12-4-2-9-24-12)16(22)18-11-13(14-5-1-8-23-14)20-7-3-6-19-20/h1-9,13H,10-11H2,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJAKUMKMMAYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2661102.png)
![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2661103.png)
![2-[2,4-Difluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2661105.png)
![2-(tert-butylsulfanyl)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2661109.png)
![7,8-dimethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2661110.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2661111.png)
![N-[1-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2661112.png)
![5-Azaspiro[2.5]octan-8-ol;hydrochloride](/img/structure/B2661113.png)





